molecular formula C10H9N3 B12823646 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile

2-(1H-Benzo[d]imidazol-5-yl)propanenitrile

Cat. No.: B12823646
M. Wt: 171.20 g/mol
InChI Key: ZZJGMBNQZNIETK-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a propanenitrile group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile typically involves the reaction of 2-aminobenzimidazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-5-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Benzo[d]imidazol-5-yl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
  • 2-(1H-Benzo[d]imidazol-6-yl)propanenitrile
  • 2-(1H-Benzo[d]imidazol-4-yl)propanenitrile

Uniqueness

2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)propanenitrile

InChI

InChI=1S/C10H9N3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,6-7H,1H3,(H,12,13)

InChI Key

ZZJGMBNQZNIETK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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